6-epi-3-Anhydroophiobolin B is a newly identified sesterterpenoid compound, classified within the ophiobolin family. This compound was isolated from the fungus Cochliobolus heterostrophus, and its structure was elucidated through comprehensive spectral analysis. Ophiobolins are known for their significant biological activities, particularly their cytotoxic properties against various cancer cell lines, making them of interest in medicinal chemistry and pharmacology.
6-epi-3-Anhydroophiobolin B was extracted from the fungal species Cochliobolus heterostrophus race O. This species is notable for producing multiple ophiobolins, which are characterized by a unique 5-8-5 tricyclic skeleton structure. The classification of this compound as a sesterterpenoid highlights its complex carbon framework, which consists of 25 carbon atoms.
The synthesis of 6-epi-3-Anhydroophiobolin B involves several biosynthetic pathways that have been studied in related fungi. The primary biosynthetic enzymes identified include OblA, OblB, and OblC from Aspergillus ustus. These enzymes facilitate the transformation of precursor compounds into various ophiobolins through oxidation and dehydration processes. For example, OblA catalyzes the initial formation of the core structure, while subsequent enzymatic actions by OblB and OblC lead to modifications that yield 6-epi-3-Anhydroophiobolin B. The exact conditions and yields of these reactions can vary based on the fungal strain and environmental factors.
The molecular structure of 6-epi-3-Anhydroophiobolin B features a complex arrangement typical of sesterterpenoids. Its chemical formula is , and it possesses several functional groups that contribute to its reactivity and biological activity. Structural elucidation has been achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the arrangement of atoms within the molecule.
6-epi-3-Anhydroophiobolin B undergoes various chemical reactions that are crucial for its biological activity. Notably, it can interact with primary amines, leading to the formation of adducts that may exhibit enhanced cytotoxic properties. The reaction mechanisms typically involve nucleophilic attacks on electrophilic centers within the compound, facilitating modifications that can alter its pharmacological profile.
The mechanism of action for 6-epi-3-Anhydroophiobolin B primarily involves its ability to induce apoptosis in cancer cells. Studies have shown that this compound triggers cell cycle arrest and promotes apoptotic pathways in various cancer cell lines, including breast cancer cells. The data suggest that it may inhibit specific signaling pathways associated with cell survival, such as those involving protein kinase B (PKB) and glycogen synthase kinase 3 beta (GSK3β). These interactions lead to a cascade of cellular events culminating in programmed cell death.
6-epi-3-Anhydroophiobolin B exhibits several notable physical properties:
Chemical properties include its reactivity towards nucleophiles due to the presence of electrophilic centers within its structure, which can facilitate various chemical transformations.
The potential applications of 6-epi-3-Anhydroophiobolin B are primarily in the field of medicinal chemistry due to its cytotoxic properties against cancer cells. Research indicates that it may serve as a lead compound for developing new anticancer therapies. Additionally, studies on its biosynthesis could provide insights into fungal metabolic pathways, contributing to broader applications in biotechnology and pharmacology.
The ophiobolin core consists of a tricyclic 5-8-5 ring system with variable oxidative modifications primarily at C-3, C-6, and C-21 positions, generating structural diversity across four principal derivatives: 3-anhydroophiobolin A, 6-epi-ophiobolin A, 6-epi-ophiobolin B, and 6-epi-3-anhydroophiobolin B [1] [5]. The latter compound features two critical stereochemical modifications: (1) dehydration at C-3 forming an α,β-unsaturated carbonyl system, and (2) epimerization at C-6 generating an axial hydroxyl group, which profoundly influences its biological activity and chemical reactivity [2] [5]. These structural alterations arise from enzymatic modifications during late-stage biosynthesis, including cytochrome P450-mediated oxidations and dehydrogenase-catalyzed dehydrations [7].
Table 1: Key Ophiobolin Derivatives and Their Natural Sources
Compound | Systematic Name | Producing Fungi | Structural Features |
---|---|---|---|
Ophiobolin A | (1) | Bipolaris oryzae, Cochliobolus heterostrophus | C-3 OH, C-6 OH (equatorial) |
6-epi-Ophiobolin A | (2) | Bipolaris oryzae, Drechslera gigantea | C-3 OH, C-6 OH (axial) |
3-Anhydro-6-epi-ophiobolin A | (4) | Bipolaris sp., Drechslera gigantea | C-3=C-4 bond, C-6 OH (axial) |
6-epi-3-Anhydroophiobolin B | (8) | Cochliobolus heterostrophus, Bipolaris setariae | C-3=C-4 bond, C-6 OH (axial), C-7 methyl |
Phytotoxicity studies reveal that 6-epi-3-anhydroophiobolin B exhibits significantly reduced activity against Setaria viridis (green foxtail) compared to its C-7 demethylated analog 3-anhydroophiobolin A, highlighting the importance of the C-7 substituent in structure-activity relationships [5]. Synergistic phytotoxicity is observed when 6-epi-3-anhydroophiobolin B co-occurs with 6-epi-ophiobolin A, suggesting ecological roles in fungal pathogenesis through combinatorial bioactivity [5]. Nuclear Magnetic Resonance (NMR) analyses, particularly 600 MHz ¹H and ¹³C DEPT spectra in CDCl₃, confirm its structure through characteristic olefinic proton signals at δH 6.72 (H-3) and 6.22 (H-4), alongside a C-7 methyl singlet at δH 1.98 [2] [5].
6-epi-3-Anhydroophiobolin B was first reported in 1999 from ethyl acetate extracts of Cochliobolus heterostrophus race O (teleomorph of Bipolaris maydis) through bioassay-guided fractionation [2]. Its structural characterization employed comprehensive spectral analysis, including dehydration and dimerization experiments that confirmed the C-3/C-4 unsaturation and C-6 epimeric configuration [2]. The compound was initially designated "6-epi-3-anhydroophiobolin B" following ophiobolin nomenclature conventions: (1) "6-epi" indicates C-6 epimerization relative to ophiobolin A; (2) "3-anhydro" denotes dehydration at C-3/C-4; and (3) "B" specifies C-7 methylation distinguishing it from ophiobolin A derivatives [1] [2]. This discovery expanded the ophiobolin B subgroup, which includes ophiobolin B lactone (9) and 3-anhydro-6-epi-ophiobolin B (8) as cataloged in the 2017 ophiobolin review [1]. Isolation yields remain exceptionally low (<0.8 mg/L in rice fermentation), complicating biomedical evaluation [5].
6-epi-3-Anhydroophiobolin B is predominantly produced by phytopathogenic fungi within the genera Bipolaris and Cochliobolus (Ascomycota: Pleosporales), which exist in a complex taxonomic relationship where Cochliobolus represents the teleomorphic (sexual) stage and Bipolaris the anamorphic (asexual) stage [4]. Specifically, it has been isolated from:
Table 2: Fungal Sources of 6-epi-3-Anhydroophiobolin B and Associated Host Plants
Fungal Producer | Host Plant/Substrate | Geographical Origin | Ecological Role |
---|---|---|---|
Cochliobolus heterostrophus | Maize (Zea mays) | Global distribution | Obligate pathogen |
Bipolaris setariae (NY1) | Green foxtail (Setaria viridis) | Nanyang, Henan, China | Facultative pathogen/endophyte |
Bipolaris oryzae | Rice (Oryza sativa) | Tropical/subtropical regions | Obligate pathogen |
These fungi exhibit global distribution across temperate and subtropical regions (45°S–55°N), with B. setariae demonstrating both pathogenic and endophytic lifestyles depending on host genotype and environmental conditions [4] [5]. While Aspergillus ustus (section Usti) also produces ophiobolins, genomic analyses confirm its biosynthetic clusters differ from those in Bipolaris/Cochliobolus, explaining the absence of 6-epi-3-anhydroophiobolin B in aspergilli [7]. Secondary metabolite profiling indicates that 6-epi-3-anhydroophiobolin B co-occurs with ophiobolin I, 6-epi-ophiobolin A, and 3-anhydro-ophiobolin A in B. setariae cultures, suggesting a shared biosynthetic pathway branching after ophiobolin A formation [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7